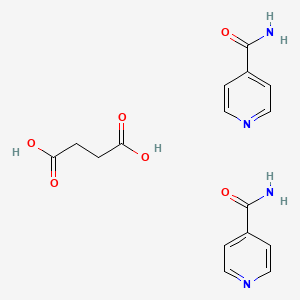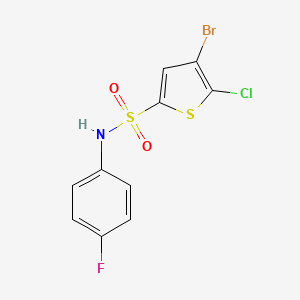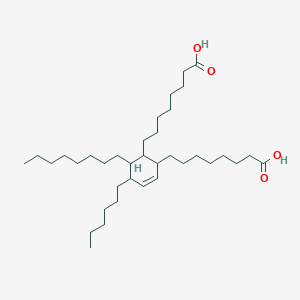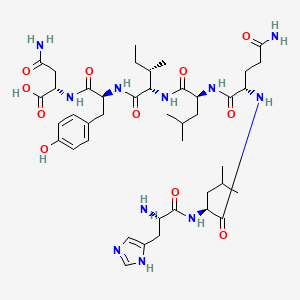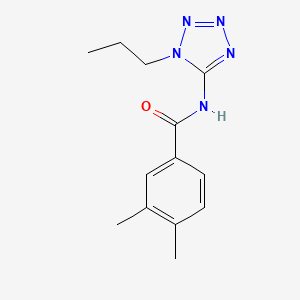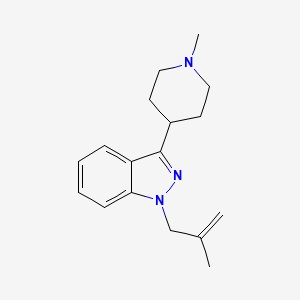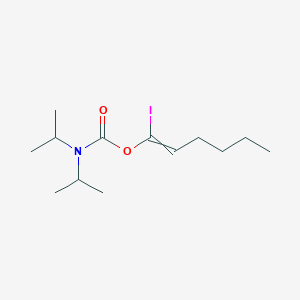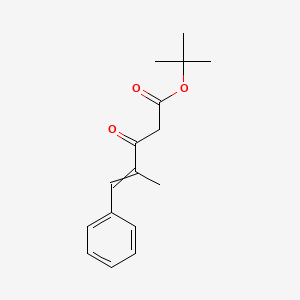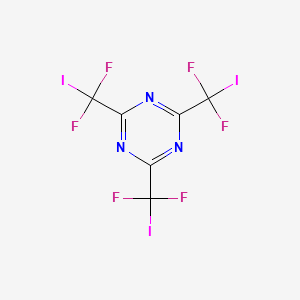
1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)- is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of three difluoroiodomethyl groups attached to the triazine ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the formation of the desired triazine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trimerization processes, utilizing advanced catalytic systems to enhance yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process, making it more efficient and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of one of the difluoroiodomethyl groups with a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Substitution Reactions: Common substitution reactions include the replacement of iodine atoms with other halogens or functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different chemical processes and applications .
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)- involves its interaction with specific molecular targets and pathways. The compound’s difluoroiodomethyl groups play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)-: Similar in structure but with trifluoromethyl groups instead of difluoroiodomethyl groups.
2,4,6-Tris(trinitromethyl)-1,3,5-triazine: Contains trinitromethyl groups, leading to different chemical properties and reactivity.
2,4,6-Tri(2-pyridyl)-1,3,5-triazine: Used in spectrophotometric determination of metals .
Uniqueness
1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)- is unique due to the presence of difluoroiodomethyl groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s ability to participate in various chemical reactions, making it a valuable reagent in both research and industrial applications .
Eigenschaften
CAS-Nummer |
649560-97-4 |
|---|---|
Molekularformel |
C6F6I3N3 |
Molekulargewicht |
608.79 g/mol |
IUPAC-Name |
2,4,6-tris[difluoro(iodo)methyl]-1,3,5-triazine |
InChI |
InChI=1S/C6F6I3N3/c7-4(8,13)1-16-2(5(9,10)14)18-3(17-1)6(11,12)15 |
InChI-Schlüssel |
MSEUMJCTDRAHRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NC(=NC(=N1)C(F)(F)I)C(F)(F)I)C(F)(F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


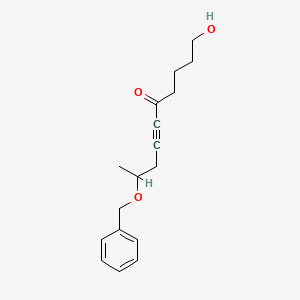
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-](/img/structure/B12589448.png)
![N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12589449.png)
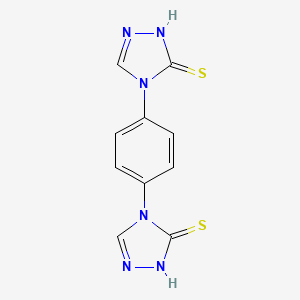
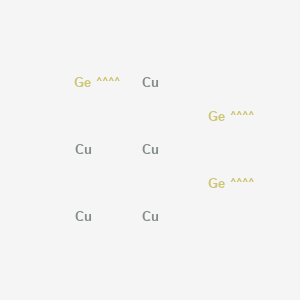
![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12589455.png)
